2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one
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Overview
Description
2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 2-(2,3,4-trimethoxyphenyl) group. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with 4-hydroxycoumarin. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an ethanol or methanol solvent. The reaction mixture is usually refluxed for several hours to ensure complete condensation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the chromen-4-one core to chroman-4-one.
Substitution: Electrophilic substitution reactions can occur on the trimethoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chroman-4-one derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, including cell division and protein folding, ultimately resulting in cell death. Additionally, the compound may exert its effects through oxidative mechanisms and the modulation of signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway .
Comparison with Similar Compounds
Similar Compounds
2-(2,3,4-Trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles: These compounds also contain the trimethoxyphenyl group and have been studied for their anti-cancer activities.
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl moiety and exhibit similar biological activities, including anti-cancer and anti-inflammatory effects.
Uniqueness
2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties. The combination of the chromen-4-one core with the trimethoxyphenyl group enhances its potential as a multi-target agent with diverse applications in scientific research and medicine .
Properties
CAS No. |
7143-46-6 |
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Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-15-9-8-12(17(21-2)18(15)22-3)16-10-13(19)11-6-4-5-7-14(11)23-16/h4-10H,1-3H3 |
InChI Key |
OELSHBWAOILUHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC)OC |
Origin of Product |
United States |
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